molecular formula C25H35FO8S B12309360 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate

1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate

Cat. No.: B12309360
M. Wt: 514.6 g/mol
InChI Key: NBYRPIGEYGUQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate involves multiple steps, starting from the parent compound, Triamcinolone AcetonideSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent choice, and reaction time play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Mechanism of Action

The mechanism of action of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate involves binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. This regulation leads to anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is unique due to its specific structural modifications, which may influence its stability, solubility, and interaction with biological targets. These properties make it valuable for research and development in the field of corticosteroids .

Properties

IUPAC Name

[2-(12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl)-2-oxoethyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35FO8S/c1-21(2)33-20-11-17-16-7-6-14-10-15(27)8-9-22(14,3)24(16,26)18(28)12-23(17,4)25(20,34-21)19(29)13-32-35(5,30)31/h10,16-18,20,28H,6-9,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYRPIGEYGUQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COS(=O)(=O)C)C)O)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35FO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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